
N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as AFPP, is a synthetic compound that belongs to the pyrazole class of chemicals. It has been the subject of extensive research due to its potential applications in the field of medicine. AFPP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of compounds that play a role in inflammation and pain.
科学的研究の応用
Synthesis and Applications in Medicinal Chemistry
Pyrazole derivatives, including N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, play a crucial role in medicinal chemistry due to their wide range of biological activities. The synthesis of pyrazole heterocycles involves condensation followed by cyclization, which can be achieved under various conditions, including microwave irradiation. These compounds have been explored for their potential as anticancer, analgesic, anti-inflammatory, and antimicrobial agents. The recent success of pyrazole COX-2 inhibitors underlines the importance of these heterocycles in drug development (Dar & Shamsuzzaman, 2015).
Role in Organic Synthesis
Pyrazole derivatives serve as valuable synthons in organic synthesis, contributing to the development of new chemical entities with enhanced biological activities. Their ability to act as intermediates in the creation of complex molecules makes them indispensable in the synthesis of pharmacologically active compounds. The methodologies for synthesizing pyrazole derivatives, including the use of microwave irradiation, offer efficient routes to these biologically active molecules, facilitating the design and development of new therapeutic agents.
Antioxidant Activity and Analytical Methods
The study of antioxidants and their mechanisms is vital in various fields, including food engineering, medicine, and pharmacy. Pyrazole derivatives have been investigated for their antioxidant properties, utilizing assays based on hydrogen atom transfer and electron transfer. These methods provide insights into the antioxidant capacity of compounds, including pyrazole derivatives, highlighting their potential therapeutic benefits in combating oxidative stress (Munteanu & Apetrei, 2021).
Emerging Applications in Optoelectronics
Recent research has expanded the applications of pyrazole derivatives beyond medicinal chemistry, exploring their potential in optoelectronic materials. Pyrazole and pyrimidine fragments have been incorporated into π-extended conjugated systems, demonstrating significant value for the creation of novel materials. These compounds have shown promise in applications related to photo- and electroluminescence, including organic light-emitting diodes (OLEDs) and solar cells. The synthesis of polyhalogen derivatives of pyrazoles has enabled the development of materials with enhanced electroluminescent properties, opening new avenues for research in optoelectronic devices (Lipunova et al., 2018).
特性
IUPAC Name |
N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-3-11-28-19-13-25(18-9-7-16(22)8-10-18)24-20(19)21(27)23-17-6-4-5-15(12-17)14(2)26/h4-10,12-13H,3,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDQAZXEDWTDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

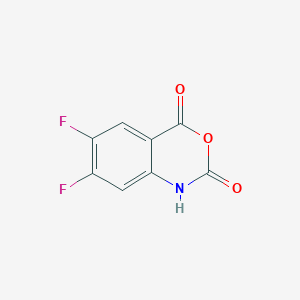
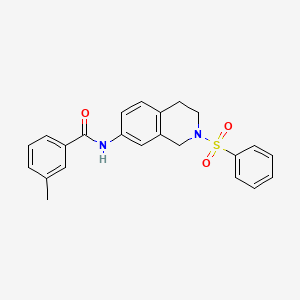
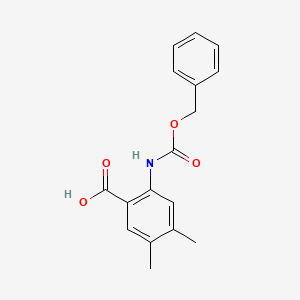
![7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2714254.png)
![(E)-3-(but-2-en-1-yl)-8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714255.png)
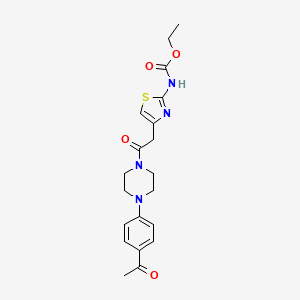

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2714258.png)
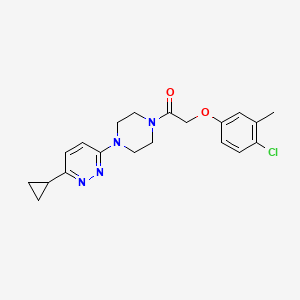
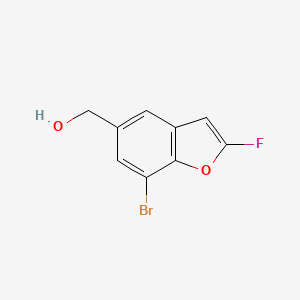
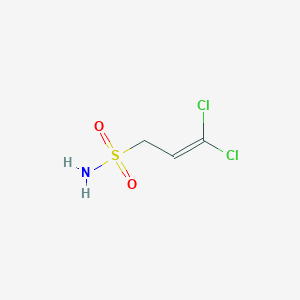
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2714263.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)
![N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2714270.png)